molecular formula C8H11NO B074872 3-Acetyl-2,4-dimethylpyrrole CAS No. 1500-94-3

3-Acetyl-2,4-dimethylpyrrole

Cat. No. B074872
CAS RN: 1500-94-3
M. Wt: 137.18 g/mol
InChI Key: PSUPUISQTBAWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2,4-dimethylpyrrole is an organic compound that is commonly used in scientific research. It is a pyrrole derivative that is synthesized through various methods. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 3-Acetyl-2,4-dimethylpyrrole is not fully understood. However, it has been suggested that it may act as a free radical scavenger, which can help to reduce oxidative stress and inflammation. It may also interact with certain enzymes and proteins, leading to changes in their activity.

Biochemical And Physiological Effects

3-Acetyl-2,4-dimethylpyrrole has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant activities, which can help to reduce oxidative stress and inflammation in the body. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, it has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Acetyl-2,4-dimethylpyrrole in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation is that it may not be suitable for certain experiments due to its potential interactions with other compounds or enzymes.

Future Directions

There are many potential future directions for the study of 3-Acetyl-2,4-dimethylpyrrole. One area of interest is its potential use as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield. Finally, it may be useful to explore its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

There are various methods for synthesizing 3-Acetyl-2,4-dimethylpyrrole. One of the most common methods is through the condensation of 2,4-dimethylpyrrole and acetylacetone. This reaction is catalyzed by a Lewis acid, such as aluminum chloride. Another method is through the reaction of 2,4-dimethylpyrrole and acetic anhydride in the presence of a catalyst, such as sulfuric acid. The yield of 3-Acetyl-2,4-dimethylpyrrole can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-Acetyl-2,4-dimethylpyrrole has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential applications in the field of medicine, such as anti-inflammatory and antioxidant activities. It has also been used as a building block for the synthesis of other compounds, such as pyrrole-based polymers and metal complexes.

properties

IUPAC Name

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZCKCJMYREIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870963
Record name 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,4-dimethylpyrrole

CAS RN

2386-25-6, 1500-94-3
Record name 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone
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Record name Ketone, 2,5-dimethylpyrrol-3-yl methyl
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Record name Ketone, 2,4-dimethylpyrrol-3-yl methyl
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Record name 3-Acetyl-2,4-dimethylpyrrole
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Record name 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Record name 2,4-dimethylpyrrol-3-yl methyl ketone
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